molecular formula C20H32N2O B12737164 1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- CAS No. 118564-58-2

1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)-

Cat. No.: B12737164
CAS No.: 118564-58-2
M. Wt: 316.5 g/mol
InChI Key: VKFFJPOKYWQWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- is a chemical compound with the molecular formula C20H32N2O This compound is known for its unique structure, which includes a hexahydro-azepine ring and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- typically involves the following steps:

    Formation of the Hexahydro-azepine Ring: This can be achieved through the hydrogenation of azepine derivatives under high pressure and temperature conditions.

    Acetamide Formation: The hexahydro-azepine ring is then reacted with acetic anhydride to form the acetamide group.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a strong base.

    Attachment of the Trimethylphenyl Group: The final step involves the reaction of the intermediate compound with 2,4,6-trimethylphenyl chloride in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated products.

Scientific Research Applications

1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)-
  • 1H-Azepine-1-acetamide, hexahydro-alpha-methyl-N-(2,4,6-trimethylphenyl)-

Comparison

Compared to its similar compounds, 1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites more effectively.

Properties

CAS No.

118564-58-2

Molecular Formula

C20H32N2O

Molecular Weight

316.5 g/mol

IUPAC Name

2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide

InChI

InChI=1S/C20H32N2O/c1-5-10-18(22-11-8-6-7-9-12-22)20(23)21-19-16(3)13-15(2)14-17(19)4/h13-14,18H,5-12H2,1-4H3,(H,21,23)

InChI Key

VKFFJPOKYWQWSO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.